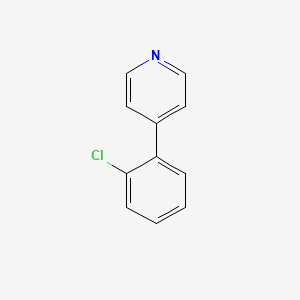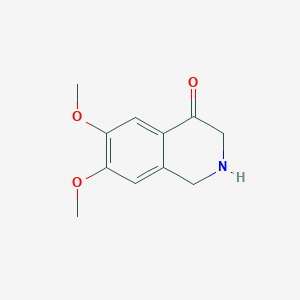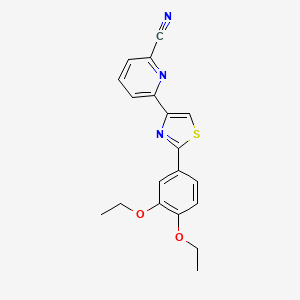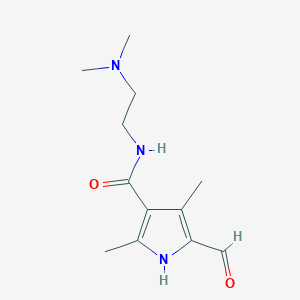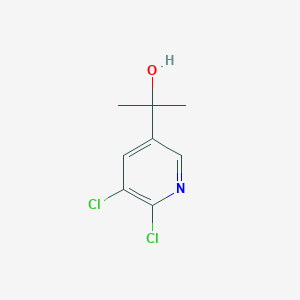
2-(5,6-dichloropyridin-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dichloropyridin-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a propan-2-ol group attached to the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloropyridin-3-yl)propan-2-ol typically involves the reduction of 5,6-dichloronicotinic acid. One common method includes the use of borane dimethyl sulfide complex in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at low temperatures, around 0°C, to ensure the selective reduction of the carboxylic acid group to an alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5,6-dichloropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-one or 2-(5,6-Dichloro-pyridin-3-yl)-propanoic acid.
Reduction: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
2-(5,6-dichloropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(5,6-dichloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5,6-Dichloropyridine-3-carboxylic acid
- 5,6-Dichloropyridin-3-ol
- 2,3-Dichloropyridine
Uniqueness
2-(5,6-dichloropyridin-3-yl)propan-2-ol is unique due to the presence of both the dichloropyridine and propan-2-ol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)7(10)11-4-5/h3-4,12H,1-2H3 |
InChI 键 |
VGLZDMRIEHLDDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(N=C1)Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
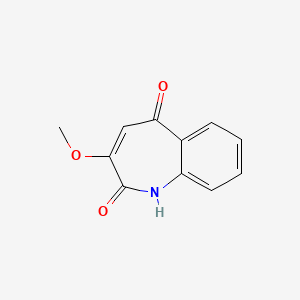
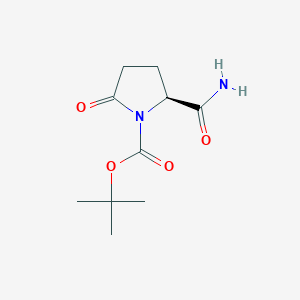
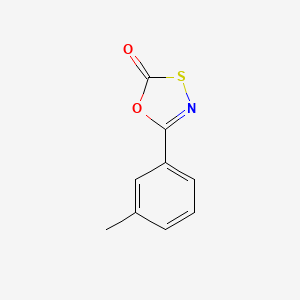
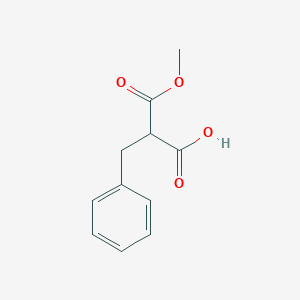
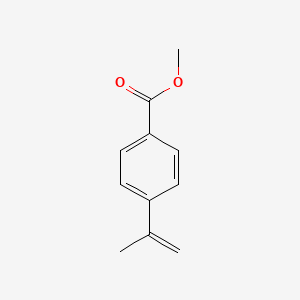
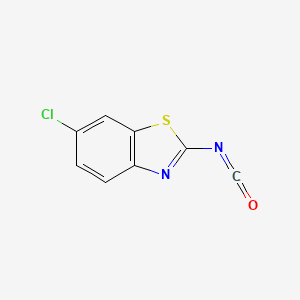

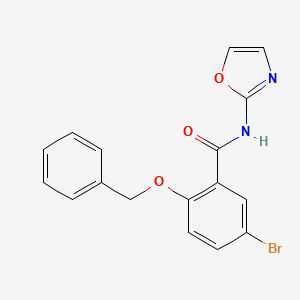
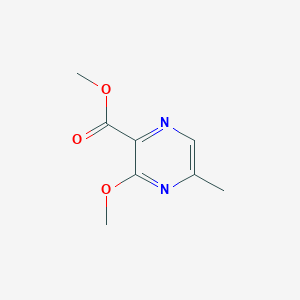
![ethyl 6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8647566.png)
